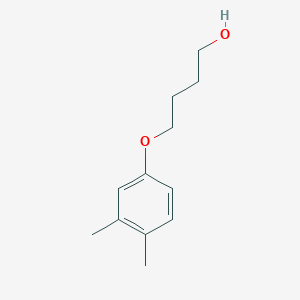

4-(3,4-Dimethylphenoxy)butan-1-ol

Description

4-(3,4-Dimethylphenoxy)butan-1-ol is a phenolic ether derivative characterized by a butanol chain linked to a 3,4-dimethyl-substituted phenyl ring. Its unique substitution pattern (3,4-dimethyl on the phenyl ring) distinguishes it from positional isomers and analogs with varying functional groups .

Properties

IUPAC Name |

4-(3,4-dimethylphenoxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-10-5-6-12(9-11(10)2)14-8-4-3-7-13/h5-6,9,13H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTLVRXCJNLCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenoxy)butan-1-ol typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method is the etherification of 3,4-dimethylphenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethylphenoxy)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can produce various substituted phenoxy derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenoxy)butan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenoxy)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The butanol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3,4-Dimethylphenoxy)butan-1-ol with key analogs, focusing on structural variations, synthetic routes, and biological activities.

4-(4-Methoxyphenyl)-1-butanol

- Structural Differences : Replaces 3,4-dimethylphenyl with a 4-methoxyphenyl group.

- Synthesis: Involves Grignard reactions with 4-methoxybenzaldehyde, followed by reduction, differing from the alkylation steps used for dimethylphenoxy derivatives .

- Biological Activity : Exhibits moderate antimicrobial properties (IC50: ~15 µM), though less potent than halogenated analogs .

2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol

- Structural Differences: Cyclohexyl ring instead of phenyl; amino group replaces the ether oxygen.

- Synthetic Routes: Requires cyclohexane functionalization rather than aromatic ether formation .

- Biological Activity: Demonstrates neuroprotective effects due to amino group interactions with enzymes like GABA transporters .

4-(3,5-Dimethylphenyl)-1-buten-4-ol

- Structural Differences: Features a butenol chain and 3,5-dimethylphenyl substitution.

- Impact: The α,β-unsaturated alcohol increases electrophilicity, enhancing reactivity in Michael addition reactions. Biological Activity: Shows moderate antioxidant activity (IC50: ~10 µM), outperforming saturated analogs like 4-(3,5-Dimethylphenyl)-2-butanol .

N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine

- Structural Differences : Chlorine atom at the phenyl para position; amine replaces the hydroxyl group.

- Impact :

- The electron-withdrawing chlorine atom stabilizes the aromatic ring, affecting electronic properties.

- Biological Activity : Exhibits enhanced enzyme inhibition due to amine-mediated hydrogen bonding, contrasting with the hydroxyl group’s redox activity .

Key Structural and Functional Distinctions

- Substituent Position :

- 3,4-Dimethyl vs. 4-methoxy (): Methyl groups enhance hydrophobicity, favoring membrane permeability, while methoxy improves solubility.

- Para vs. Meta Substitution : 3,5-Dimethylphenyl analogs () exhibit different steric effects compared to 3,4-dimethyl derivatives.

- Functional Groups :

- Hydroxyl vs. Amine : Hydroxyl groups participate in redox reactions, whereas amines enable nucleophilic interactions (e.g., enzyme inhibition) .

- Synthetic Complexity: Benzyloxy-protected analogs (e.g., ATB1095) require deprotection steps, increasing synthesis complexity compared to direct alkylation routes for dimethylphenoxy derivatives .

Biological Activity

4-(3,4-Dimethylphenoxy)butan-1-ol is an organic compound belonging to the class of phenylbutanols. Its unique structure, featuring a phenyl ring with two methyl substitutions and a butanol moiety, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It interacts with microbial cell membranes, disrupting their integrity, which leads to cell death. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . It demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress. The mechanism involves hydrogen donation to neutralize reactive oxygen species (ROS) .

The biological effects of this compound are attributed to its interactions at the molecular level:

- Antimicrobial Activity : Targets microbial cell membranes and enzymes critical for cell wall synthesis.

- Antioxidant Activity : Interacts with free radicals through hydrogen donation, reducing oxidative damage.

Comparative Analysis of Similar Compounds

To understand the relative efficacy of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Yes | Yes |

| 4-(2,3-Dimethylphenyl)butan-1-ol | Moderate | Yes |

| 4-(3,5-Dimethylphenyl)butan-1-ol | Yes | Moderate |

This table illustrates that while all compounds exhibit some level of biological activity, this compound shows promising potential in both antimicrobial and antioxidant domains.

Study on Antidepressant-Like Properties

A study investigated the antidepressant-like effects of derivatives related to this compound. The findings suggested that modifications in the structure could enhance binding affinity to serotonin receptors, indicating a potential pathway for developing new antidepressants .

Evaluation of Melanin Synthesis

Another relevant study highlighted the role of phenolic compounds in enhancing melanogenesis. Although not directly focused on this compound, it emphasizes the biological significance of phenolic structures in influencing cellular processes like melanin production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.